molecular formula C27H26ClN3O4 B2388424 N-(3-chlorophenyl)-2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide CAS No. 894553-90-3

N-(3-chlorophenyl)-2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

Cat. No.: B2388424
CAS No.: 894553-90-3
M. Wt: 491.97
InChI Key: PNWGGWLMZCHUJW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H26ClN3O4 and its molecular weight is 491.97. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-17-7-9-21(10-8-17)29-15-19-11-18-12-24(34-2)25(35-3)14-23(18)31(27(19)33)16-26(32)30-22-6-4-5-20(28)13-22/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWGGWLMZCHUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide is a compound with significant potential in various biological applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline core modified with methoxy and chlorophenyl groups. The molecular formula is C18H18ClN3OC_{18}H_{18}ClN_3O, with a molecular weight of approximately 343.816 g/mol. Its structural composition suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of quinoline compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties.
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity, indicating that this compound may also contribute to cognitive enhancement through cholinergic modulation.
  • Receptor Binding Affinity : Studies have assessed the affinity of related compounds for nuclear receptors (NRs). Some derivatives have exhibited significant binding capabilities, suggesting that this compound could interact with similar targets.

In Vitro Studies

In vitro assays reveal insights into the biological activity of this compound:

Activity IC50 Value (µM) Comments
AChE Inhibition2.7Indicates strong potential for cognitive enhancement .
Cytotoxicity against CancerVariableSome derivatives showed 30-90% growth inhibition in cancer cell lines .
Nuclear Receptor Activity79% efficacy at 100 µMDemonstrated inverse agonist activity against ERRα .

Case Studies

  • Cytotoxicity Assays : In a study involving a panel of 60 cancer cell lines, related compounds exhibited moderate to significant cytotoxicity. The most promising candidates were selected for further testing due to their ability to inhibit growth effectively.
  • Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding interactions between the compound and its potential targets, providing insights into its mechanism of action at the molecular level.

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